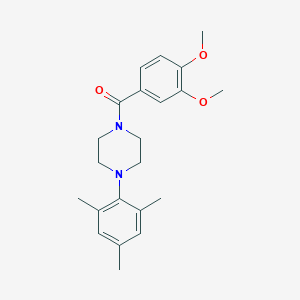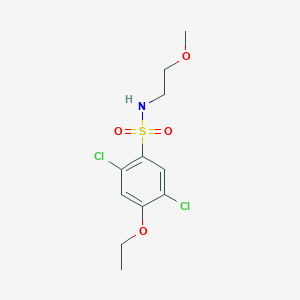![molecular formula C14H19BrN2O4S B288515 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)
1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonamide drugs. This compound is widely used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves the inhibition of the activity of certain enzymes and proteins. This inhibition occurs through the binding of the compound to the active site of the enzyme or protein, preventing its normal function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound vary depending on the specific enzyme or protein that is being targeted. In general, the compound has been shown to inhibit the activity of enzymes and proteins involved in various biological processes such as cell signaling, protein synthesis, and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its high potency and selectivity for certain enzymes and proteins, making it a valuable tool for studying their function. However, the compound also has limitations, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
For research on 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide include the development of new compounds with similar or improved properties, the identification of new enzymes and proteins that can be targeted by the compound, and the exploration of its potential therapeutic applications in various diseases.
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and mechanism of action. Its use in lab experiments has provided valuable insights into the function of various enzymes and proteins, and its potential therapeutic applications in various diseases make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 4-bromo-2-ethoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base. The resulting product is then purified by recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying their function.
Propiedades
Fórmula molecular |
C14H19BrN2O4S |
|---|---|
Peso molecular |
391.28 g/mol |
Nombre IUPAC |
1-(4-bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H19BrN2O4S/c1-2-21-12-9-11(15)3-4-13(12)22(19,20)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,2,5-8H2,1H3,(H2,16,18) |
Clave InChI |
VIIBHVMMGNVFQR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canónico |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)











